4-Chloro-6,7-difluoroquinoline-3-carbonitrile

描述

Primary Chemical Identifiers

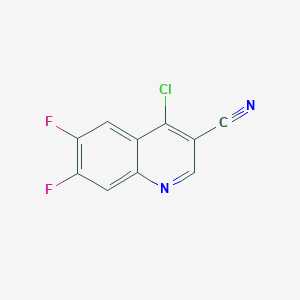

4-Chloro-6,7-difluoroquinoline-3-carbonitrile is definitively characterized by its Chemical Abstracts Service registry number 886362-75-0, which serves as its unique international identifier. The compound possesses the molecular formula C₁₀H₃ClF₂N₂ and exhibits a molecular weight of 224.59 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural composition and substitution pattern.

The compound's chemical structure can be represented through multiple standardized formats. The Simplified Molecular Input Line Entry System representation is N#CC1=C(Cl)C2=CC(F)=C(F)C=C2N=C1. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-9-2-8(13)7(12)1-6(9)10/h1-2,4H. These standardized representations enable precise identification and computational analysis of the molecule across different chemical databases and software platforms.

Systematic Nomenclature and Synonyms

The compound is recognized under several synonymous names within the chemical literature. The most commonly encountered alternative designation is 3-quinolinecarbonitrile, 4-chloro-6,7-difluoro-, which follows the Chemical Abstracts Service systematic naming convention. Additional recognized synonyms include 4-chloro-6,7-difluoro-3-quinolinecarbonitrile and 4-chloro-6,7-difluoro quinoline-3-carbonitrile. The compound is also referenced by its Material Data Safety Sheet number MFCD06796586 in various chemical databases and supplier catalogs.

International nomenclature systems provide additional systematic names. The German systematic name is documented as 4-Chlor-6,7-difluor-3-chinolincarbonitril, while the French equivalent is 4-Chloro-6,7-difluoro-3-quinoléinecarbonitrile. These international designations ensure consistent identification across global research and commercial applications, facilitating international collaboration and trade in pharmaceutical and chemical research sectors.

属性

IUPAC Name |

4-chloro-6,7-difluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-9-2-8(13)7(12)1-6(9)10/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMMVXQSCOUIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640742 | |

| Record name | 4-Chloro-6,7-difluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-75-0 | |

| Record name | 4-Chloro-6,7-difluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Halogenation: Introduction of chlorine and fluorine atoms into the quinoline ring.

Nitrile Formation: Conversion of a suitable precursor to introduce the carbonitrile group at the 3rd position.

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

化学反应分析

4-Chloro-6,7-difluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

4-Chloro-6,7-difluoroquinoline-3-carbonitrile is primarily investigated for its pharmacological properties. Its unique structure suggests potential as a pharmaceutical intermediate in drug development. Notably, compounds in the quinoline family are known for their interactions with biological pathways, including:

- Inhibition of DNA Gyrase: Similar to fluoroquinolones, this compound may affect bacterial DNA replication.

- Antimicrobial Activity: Initial studies indicate potential antibacterial and antifungal properties due to the presence of halogen atoms that enhance lipophilicity and bioavailability .

Development of Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). It has been linked to the preparation of antineoplastic drugs such as cabozantinib and tivozanib, showcasing its utility in oncology .

Materials Science

In materials science, this compound is utilized in developing specialty chemicals and advanced materials. Its distinct properties make it valuable for creating new polymers and coatings that require specific chemical characteristics.

Case Study 1: Antimicrobial Properties

A study conducted on various fluorinated quinoline derivatives indicated that the introduction of halogens significantly enhances antimicrobial activity. In vitro tests demonstrated that this compound exhibited promising results against several bacterial strains, suggesting its potential as a new antibacterial agent.

Case Study 2: Pharmaceutical Development

Research published in a pharmaceutical journal highlighted the synthesis of novel compounds using this compound as an intermediate. These compounds showed significant antitumor activity in preclinical models, reinforcing the compound's role in cancer therapy development .

作用机制

The mechanism of action of 4-Chloro-6,7-difluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-Chloro-6,7-difluoroquinoline-3-carbonitrile with its closest analogs:

Key Observations:

- Electron-withdrawing vs. electron-donating groups: The fluorine and nitrile groups in the target compound increase electrophilicity compared to methoxy-substituted analogs (e.g., 4-Chloro-6,7-dimethoxyquinoline), which exhibit lower reactivity due to electron-donating OMe groups .

- Solubility: The dihydroquinoline analog (6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) has reduced lipophilicity due to the oxo group, making it more water-soluble than the fully aromatic target compound .

- Functional group versatility: The ethyl ester in Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate allows for hydrolysis to carboxylic acids, a flexibility absent in the nitrile-containing target compound .

生物活性

4-Chloro-6,7-difluoroquinoline-3-carbonitrile (CDQ) is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antiviral agent. This article explores the biological activity of CDQ, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

CDQ has the chemical formula C₁₀H₄ClF₂N₂. Its structure features a quinoline ring with chlorine and fluorine substitutions, which enhance its chemical reactivity and biological interactions. The presence of these halogens is significant as they influence the compound's pharmacological properties, making it a candidate for drug development.

Antibacterial Activity

Research indicates that compounds similar to CDQ exhibit strong antibacterial properties. The fluoroquinolone class, which shares structural characteristics with CDQ, is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV—key enzymes involved in DNA replication and transcription. This mechanism leads to bacterial cell death, making fluoroquinolones effective against various Gram-negative and Gram-positive bacteria .

Table 1: Antibacterial Activity of Fluoroquinolones Compared to CDQ

| Compound | Target Bacteria | Mechanism of Action | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Norfloxacin | E. coli | DNA gyrase inhibition | 0.25 µg/mL |

| Enrofloxacin | Pseudomonas aeruginosa | Topoisomerase IV inhibition | 0.5 µg/mL |

| CDQ | Staphylococcus aureus | DNA synthesis disruption | TBD |

Antiviral Activity

CDQ has also been investigated for its antiviral properties. Studies suggest that it may inhibit viral replication by interfering with viral enzyme activity or cellular pathways essential for viral life cycles. Although specific data on CDQ's antiviral efficacy is limited, its structural analogs have shown promise against various viruses.

The mechanism of action for CDQ involves binding to specific enzymes or receptors within bacterial or viral cells. This interaction disrupts essential biological processes such as DNA replication and protein synthesis. Understanding these interactions is crucial for optimizing the pharmacological profile of CDQ and similar compounds.

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of fluoroquinolones on bladder cancer cells, revealing that compounds with similar mechanisms to CDQ can induce apoptosis in cancer cells while sparing normal cells . This selectivity is vital for therapeutic applications in oncology.

- Enzyme Interaction Studies : Interaction studies have demonstrated that CDQ can effectively bind to certain enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic effects against metabolic disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed, allowing for the efficient production of this compound for research purposes .

常见问题

Q. What are the common synthetic routes for preparing 4-Chloro-6,7-difluoroquinoline-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and nitrile introduction. A key approach is chlorination of a quinoline precursor using POCl₃ under reflux, as seen in analogous compounds like 4-chloro-6,7-dimethoxyquinazoline (reflux in POCl₃ for 3 hours, monitored via TLC) . Optimization includes:

- Temperature control : Reflux (≈110°C for POCl₃) ensures complete substitution.

- Solvent choice : POCl₃ acts as both solvent and reagent, eliminating side reactions.

- Purification : Co-evaporation with dichloromethane removes excess POCl₃ .

Alternative routes may use halogenating agents like 1-bromo-2-chloroethane in DMF with K₂CO₃ as a base, though this requires careful stoichiometric control .

Q. Table 1: Comparison of Synthetic Conditions

| Precursor | Reagent | Solvent | Time | Yield Ref. |

|---|---|---|---|---|

| Quinoline-4-one | POCl₃ | POCl₃ | 3 h | Not reported |

| Dihydro-oxazine analog | 1-bromo-2-chloroethane | DMF | 24 h | ~60% |

Q. How is this compound purified, and what analytical techniques confirm its structure?

Methodological Answer: Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation requires:

- NMR : ¹³C and ¹⁹F NMR to verify chloro, fluoro, and nitrile groups.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- IR Spectroscopy : Peaks at ≈2200 cm⁻¹ confirm the nitrile group .

Advanced Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound synthesis?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

- Electron-deficient positions : Chlorination at C4 occurs due to the quinoline ring’s electron-withdrawing effect, activating C4 for electrophilic substitution.

- Fluorine directing effects : The 6,7-difluoro substituents deactivate adjacent positions, favoring chlorination at C4. Computational studies (DFT) or Hammett plots can further validate this .

Q. How do substituents (Cl, F, CN) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Nitrile group : Acts as a meta-director, facilitating Suzuki-Miyaura couplings at C3.

- Chloro vs. Fluoro : Cl is more reactive in nucleophilic aromatic substitution (e.g., with amines), while F stabilizes the ring electronically, reducing side reactions.

- Case Study : In analogs like 2,6-difluoro-3-cyanopyridine, fluorine’s electronegativity enhances oxidative stability but requires palladium catalysts for efficient coupling .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key steps:

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <5% (high-resolution data) |

| Displacement parameters | Anisotropic for Cl/F atoms |

Q. How can HPLC and log P measurements inform its pharmacokinetic profiling?

Methodological Answer:

- HPLC Method : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Capacity factor (k) correlates with lipophilicity (log P ≈2.5 for similar nitriles) .

- Applications : High log P suggests blood-brain barrier permeability, but fluorine substituents may reduce it. Comparative studies with 4-chloro-8-trifluoromethylquinoline (log P 3.1) highlight substituent effects .

Q. What strategies address contradictory data in reaction yields or spectroscopic assignments?

Methodological Answer:

Q. How are derivatives of this compound designed for structure-activity relationship (SAR) studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。